molecular formula C11H20ClN3O3 B2908830 Tert-butyl N-[2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl]carbamate;hydrochloride CAS No. 2347638-54-2

Tert-butyl N-[2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl]carbamate;hydrochloride

Cat. No.: B2908830
CAS No.: 2347638-54-2
M. Wt: 277.75
InChI Key: IKDWBFFVDFEJAY-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl]carbamate;hydrochloride is a chemical compound with a molecular formula of C9H20N2O2 . It is also known by other names such as (2-Aminoéthyl)éthylcarbamate de 2-méthyl-2-propanyle, (2-AMINO-ETHYL)-ETHYL-CARBAMIC ACID TERT-BUTYL ESTER, and Carbamic acid, N- (2-aminoethyl)-N-ethyl-, 1,1-dimethylethyl ester .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula, C9H20N2O2 . It consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . For a detailed structural analysis, it is recommended to use specialized software or databases that provide 3D molecular structures.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 250.34 . It is a powder at room temperature . For a comprehensive analysis of its physical and chemical properties, it is recommended to refer to a detailed chemical database or a Material Safety Data Sheet (MSDS).

Safety and Hazards

This compound may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

tert-butyl N-[2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3.ClH/c1-11(2,3)17-10(15)13-5-4-9-8(6-12)14-7-16-9;/h7H,4-6,12H2,1-3H3,(H,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDWBFFVDFEJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(N=CO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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